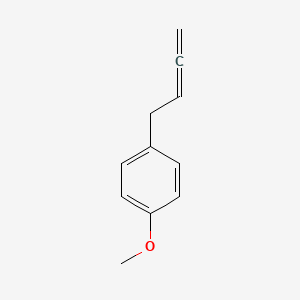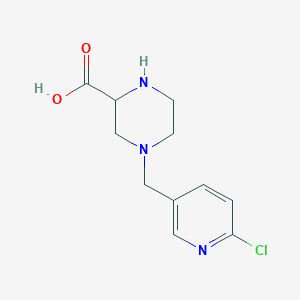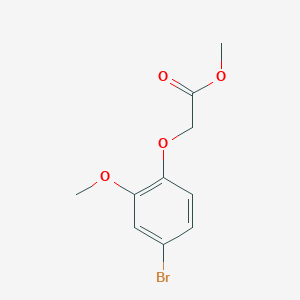
1-(Buta-2,3-dien-1-yl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Butadien-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a butadienyl group attached to a methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Butadien-1-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 2,3-butadiene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Butadien-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butadienyl group to a butenyl or butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Butenyl or butyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Butadien-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,3-Butadien-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The butadienyl group can undergo conjugation with various biomolecules, potentially affecting their function. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Butadien-1-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom and an amide group.
4-(1-Oxo-2,3-butadien-1-yl)benzonitrile: Contains a nitrile group instead of a methoxy group.
Benzene, 1-(2,3-butadien-1-yl)-4-methyl-: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-(2,3-Butadien-1-yl)-4-methoxybenzene is unique due to the presence of both a butadienyl group and a methoxy group, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
343950-65-2 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
InChI |
InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h4,6-9H,1,5H2,2H3 |
InChI-Schlüssel |
WYEXLOMOCNQJAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)

![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)


![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)


